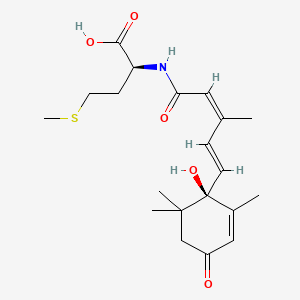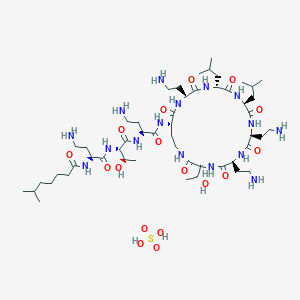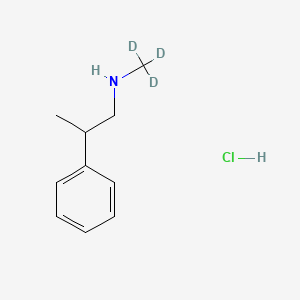
Phenylpropylmethylamine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylpropylmethylamine-d3 Hydrochloride is a deuterium-labeled analogue of phenylpropylmethylamine hydrochloride. It is a phenethylamine derivative that is often used in scientific research, particularly in the fields of neurology and pharmacology. The compound has a molecular formula of C10H13D3ClN and a molecular weight of 188.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylpropylmethylamine-d3 Hydrochloride typically involves the deuteration of phenylpropylmethylamine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing specialized equipment and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Phenylpropylmethylamine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone, while reduction could produce phenylpropanolamine .
Scientific Research Applications
Phenylpropylmethylamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction mechanisms and studying metabolic pathways.
Biology: Employed in studies involving neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as depression, Parkinson’s disease, and schizophrenia.
Mechanism of Action
The mechanism of action of Phenylpropylmethylamine-d3 Hydrochloride involves its interaction with adrenergic receptors. As a sympathomimetic agent, it mimics the effects of endogenous catecholamines like adrenaline and noradrenaline. The compound binds to adrenergic receptors, leading to the activation of downstream signaling pathways that result in increased neurotransmitter release and enhanced synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
Phenylpropylmethylamine Hydrochloride: The non-deuterated analogue, which shares similar chemical properties but lacks the deuterium labeling.
Methamphetamine Hydrochloride: A structurally related compound with potent central nervous system stimulant effects.
Phenethylamine Hydrochloride: A simpler analogue that serves as a precursor to various psychoactive substances.
Uniqueness
Phenylpropylmethylamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Properties
Molecular Formula |
C10H16ClN |
|---|---|
Molecular Weight |
188.71 g/mol |
IUPAC Name |
2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3; |
InChI Key |
OQHDRLTXPGYYJN-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C)C1=CC=CC=C1.Cl |
Canonical SMILES |
CC(CNC)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


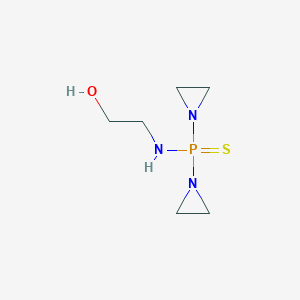
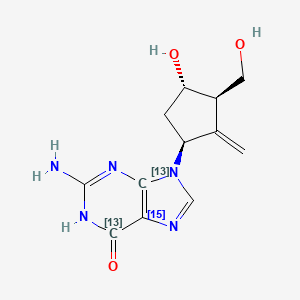
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
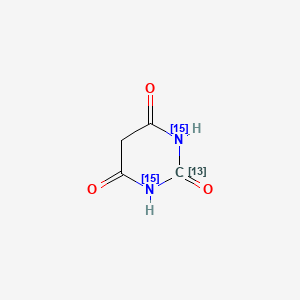
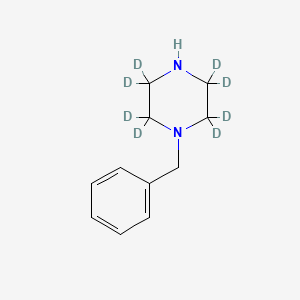
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
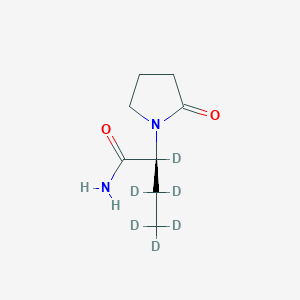
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

